molecular formula C19H19Cl2NO6 B4301251 3-[2-(2,4-DICHLOROPHENOXY)ACETAMIDO]-3-(3,4-DIMETHOXYPHENYL)PROPANOIC ACID

3-[2-(2,4-DICHLOROPHENOXY)ACETAMIDO]-3-(3,4-DIMETHOXYPHENYL)PROPANOIC ACID

Cat. No.: B4301251
M. Wt: 428.3 g/mol
InChI Key: IWGUSSQNOHLFTD-UHFFFAOYSA-N
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Description

3-{[(2,4-Dichlorophenoxy)acetyl]amino}-3-(3,4-dimethoxyphenyl)propanoic acid is an organic compound that belongs to the class of phenylpropanoic acids This compound is characterized by the presence of a dichlorophenoxy group, a dimethoxyphenyl group, and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(2,4-DICHLOROPHENOXY)ACETAMIDO]-3-(3,4-DIMETHOXYPHENYL)PROPANOIC ACID can be achieved through a multi-step process involving the following key steps:

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

3-[2-(2,4-DICHLOROPHENOXY)ACETAMIDO]-3-(3,4-DIMETHOXYPHENYL)PROPANOIC ACID undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-[2-(2,4-DICHLOROPHENOXY)ACETAMIDO]-3-(3,4-DIMETHOXYPHENYL)PROPANOIC ACID has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential effects on cellular processes and gene expression.

    Medicine: Investigated for its potential therapeutic applications, including its role in treating certain diseases and conditions.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 3-[2-(2,4-DICHLOROPHENOXY)ACETAMIDO]-3-(3,4-DIMETHOXYPHENYL)PROPANOIC ACID involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenoxyacetic acid: A widely used herbicide with similar structural features.

    3,4-Dimethoxyphenylacetic acid: Another phenylpropanoic acid with similar functional groups.

Uniqueness

3-[2-(2,4-DICHLOROPHENOXY)ACETAMIDO]-3-(3,4-DIMETHOXYPHENYL)PROPANOIC ACID is unique due to its combination of dichlorophenoxy and dimethoxyphenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

3-[[2-(2,4-dichlorophenoxy)acetyl]amino]-3-(3,4-dimethoxyphenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19Cl2NO6/c1-26-16-5-3-11(7-17(16)27-2)14(9-19(24)25)22-18(23)10-28-15-6-4-12(20)8-13(15)21/h3-8,14H,9-10H2,1-2H3,(H,22,23)(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWGUSSQNOHLFTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(CC(=O)O)NC(=O)COC2=C(C=C(C=C2)Cl)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19Cl2NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[2-(2,4-DICHLOROPHENOXY)ACETAMIDO]-3-(3,4-DIMETHOXYPHENYL)PROPANOIC ACID
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3-[2-(2,4-DICHLOROPHENOXY)ACETAMIDO]-3-(3,4-DIMETHOXYPHENYL)PROPANOIC ACID
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3-[2-(2,4-DICHLOROPHENOXY)ACETAMIDO]-3-(3,4-DIMETHOXYPHENYL)PROPANOIC ACID
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3-[2-(2,4-DICHLOROPHENOXY)ACETAMIDO]-3-(3,4-DIMETHOXYPHENYL)PROPANOIC ACID

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